Benzofuran, 4,6-dimethoxy-2,3-dimethyl-
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Overview
Description
4,6-Dimethoxy-2,3-dimethylbenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of two methoxy groups at positions 4 and 6, and two methyl groups at positions 2 and 3 on the benzofuran ring. Benzofurans are known for their diverse biological activities and are used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-2,3-dimethylbenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2,3-dimethylphenol with methoxy-substituted aldehydes in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and subsequent formation of the benzofuran ring.
Industrial Production Methods
Industrial production of 4,6-Dimethoxy-2,3-dimethylbenzofuran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-2,3-dimethylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Halogenated, nitrated, and sulfonated benzofuran derivatives.
Scientific Research Applications
4,6-Dimethoxy-2,3-dimethylbenzofuran has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-2,3-dimethylbenzofuran involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it may inhibit certain enzymes involved in critical biological processes, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran compound with biological activities.
Uniqueness
4,6-Dimethoxy-2,3-dimethylbenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy and methyl groups enhances its stability and reactivity, making it a valuable compound for various research applications.
Properties
CAS No. |
92847-75-1 |
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Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4,6-dimethoxy-2,3-dimethyl-1-benzofuran |
InChI |
InChI=1S/C12H14O3/c1-7-8(2)15-11-6-9(13-3)5-10(14-4)12(7)11/h5-6H,1-4H3 |
InChI Key |
MEWOBNUIJITAQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=CC(=C2)OC)OC)C |
Origin of Product |
United States |
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